molecular formula C15H16O4 B13851468 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one

4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one

Cat. No.: B13851468
M. Wt: 260.28 g/mol
InChI Key: CPQFIWVERNOCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position, a 4-methylpentanoyl group at the 3rd position, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-methylpentanoic acid under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-(4-methylpentanoyl)-2H-chromen-2-one.

    Reduction: Formation of 4-hydroxy-3-(4-methylpentanol)-2H-chromen-2-one.

    Substitution: Formation of 4-alkoxy-3-(4-methylpentanoyl)-2H-chromen-2-one or 4-acetoxy-3-(4-methylpentanoyl)-2H-chromen-2-one.

Scientific Research Applications

4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the chromen-2-one core structure can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.

Comparison with Similar Compounds

4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-Hydroxy-3-(4-methylpentanoyl)-2H-pyran-2-one: Similar structure but with a pyran-2-one core instead of chromen-2-one.

    6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one: Contains a fluorine atom at the 6th position, which may alter its chemical and biological properties.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-hydroxy-3-(4-methylpentanoyl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-9(2)7-8-11(16)13-14(17)10-5-3-4-6-12(10)19-15(13)18/h3-6,9,17H,7-8H2,1-2H3

InChI Key

CPQFIWVERNOCFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.